molecular formula C7H8N4 B12614653 6,8-Dimethyltetrazolo[1,5-a]pyridine CAS No. 918940-99-5

6,8-Dimethyltetrazolo[1,5-a]pyridine

Cat. No.: B12614653
CAS No.: 918940-99-5
M. Wt: 148.17 g/mol
InChI Key: BGKOHQXBLDNJFQ-UHFFFAOYSA-N
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Description

6,8-Dimethyltetrazolo[1,5-a]pyridine is a fused heterocyclic compound of high interest in modern chemical research. It features a tetrazole ring annulated with a pyridine ring, a scaffold recognized as a privileged structure in medicinal chemistry for its ability to impart favorable physicochemical properties and binding affinity to various biological targets . Tetrazolo[1,5-a]pyridine derivatives are increasingly investigated for their potential applications, including as key synthetic intermediates for the development of compounds with antitumor and antiproliferative effects . The 6,8-dimethyl substitution pattern on this core structure offers a strategic point for further chemical functionalization and for fine-tuning the compound's steric and electronic characteristics, which can be critical for structure-activity relationship (SAR) studies . Researchers utilize this and related N-heterocyclic fused systems in the design of novel pharmacologically active agents, such as kinase inhibitors, and in the development of advanced materials . The rigid, planar nature of the bicyclic system makes it a valuable building block for creating complex molecular architectures. This product is intended for research and development purposes only and is not for diagnostic or therapeutic uses. Intended Application Areas: - Medicinal Chemistry & Drug Discovery - Chemical Biology & Proteomics - Organic Synthesis & Method Development - Materials Science Research

Properties

CAS No.

918940-99-5

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6,8-dimethyltetrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H8N4/c1-5-3-6(2)7-8-9-10-11(7)4-5/h3-4H,1-2H3

InChI Key

BGKOHQXBLDNJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NN=N2)C

Origin of Product

United States

Synthetic Methodologies for 6,8 Dimethyltetrazolo 1,5 a Pyridine

Classical Synthetic Routes for Tetrazolo[1,5-a]pyridines

The traditional synthesis of the tetrazolo[1,5-a]pyridine (B153557) scaffold relies on well-established cyclization reactions, which have been adapted over the years to produce a variety of substituted derivatives. These methods typically involve the formation of the tetrazole ring onto a pre-existing pyridine (B92270) core.

Cyclization Reactions for Tetrazolo[1,5-a]pyridine Ring Formation

The formation of the tetrazolo[1,5-a]pyridine ring system is primarily achieved through the intramolecular cyclization of a 2-azidopyridine (B1249355) intermediate. This azide (B81097) functionality can be introduced in several ways, leading to the desired fused heterocyclic product. The key classical methods include:

From 2-Halopyridines: A common and effective method involves the nucleophilic substitution of a halogen atom at the 2-position of the pyridine ring with an azide salt. The reaction of 2-halopyridines with sodium azide or trimethylsilyl (B98337) azide can lead to the formation of the corresponding tetrazolo[1,5-a]pyridine. organic-chemistry.org For instance, the reaction of a 2-chloropyridine (B119429) derivative with trimethylsilyl azide in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) has been shown to produce tetrazolo[1,5-a]pyridines. organic-chemistry.org This method's success is contingent on the availability of the appropriately substituted 2-halopyridine precursor.

From Pyridine N-Oxides: An alternative route proceeds via the reaction of pyridine N-oxides with an azide source. A one-step conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines can be achieved by heating with sulfonyl or phosphoryl azides, with diphenyl phosphorazidate (DPPA) often being the reagent of choice. organic-chemistry.orgorganic-chemistry.org This approach is particularly useful for pyridine rings with various substituents. The reaction is typically conducted at elevated temperatures, often without a solvent. organic-chemistry.org

From 2-Hydrazinopyridines: The diazotization of 2-hydrazinopyridines with nitrous acid is another established method for forming the tetrazole ring. This reaction proceeds through the formation of a 2-azidopyridine intermediate in situ, which then undergoes spontaneous cyclization. The reaction of hydrazine (B178648) with nitrous acid has been studied, and the formation of hydrazoic acid is a known outcome, which is a key component in this cyclization. google.comorganic-chemistry.org

From 2-Aminopyridines: A related method involves the diazotization of 2-aminopyridines to form a diazonium salt, which is then treated with an azide source, such as sodium azide, to yield the 2-azidopyridine intermediate that cyclizes to the tetrazolo[1,5-a]pyridine. organic-chemistry.orgthieme-connect.de This is a versatile method, provided the corresponding aminopyridine is accessible.

These classical cyclization reactions are summarized in the table below:

Starting MaterialReagentsKey IntermediateReference
2-HalopyridineSodium Azide or Trimethylsilyl Azide2-Azidopyridine organic-chemistry.org
Pyridine N-OxideDiphenyl Phosphorazidate (DPPA)2-Azidopyridine organic-chemistry.orgorganic-chemistry.org
2-Hydrazinopyridine (B147025)Nitrous Acid (from NaNO₂)2-Azidopyridine (in situ) google.comorganic-chemistry.org
2-Aminopyridine (B139424)NaNO₂, Acid, then NaN₃2-Azidopyridine organic-chemistry.orgthieme-connect.de

Synthesis of Precursors to 6,8-Dimethyltetrazolo[1,5-a]pyridine

The successful synthesis of this compound via the aforementioned classical routes is critically dependent on the availability of the corresponding 3,5-dimethyl-substituted pyridine precursors.

2-Chloro-3,5-dimethylpyridine (B1314111): This key precursor can be synthesized through various methods. For instance, the chlorination of 3,5-dimethylpyridine (B147111) (3,5-lutidine) can provide the desired product, although regioselectivity can be a challenge. More specific methods, such as those starting from 3,5-dimethyl-2-hydroxypyridine or related compounds, can offer better control. Patents describe the synthesis of related 2-chloromethyl-3,5-dimethylpyridine derivatives, which could potentially be adapted. chemicalbook.comchemicalbook.comgoogle.com The preparation of 2-chloro-5-methylpyridine (B98176) has been described starting from propionaldehyde (B47417) and an acrylic ester, followed by a series of transformations including halogenation and dehydrohalogenation. epo.org A similar strategy could potentially be envisioned for the 3,5-dimethyl analogue.

3,5-Dimethylpyridine N-Oxide: The oxidation of 3,5-dimethylpyridine is the most direct route to this precursor. Various oxidizing agents can be employed, such as hydrogen peroxide in acetic acid or with a metal catalyst. nih.gov Patents detail the synthesis of 3,5-dimethylpyridine N-oxide using reagents like sodium perborate, highlighting methods that aim for high yield and purity suitable for industrial production. google.com A continuous preparation method has also been described. google.com

2-Amino-3,5-dimethylpyridine: This precursor can be accessed through several synthetic pathways. The synthesis of 2-aminopyridine derivatives is a broad field of study, with methods including amination of halopyridines or reduction of nitropyridines. chemicalbook.com

2-Hydrazino-3,5-dimethylpyridine: This precursor can be prepared from 2-chloro-3,5-dimethylpyridine by reaction with hydrazine hydrate. A patent describes a general synthesis process for 2-hydrazinopyridine derivatives from the corresponding pyridine halides and hydrazine hydrate. google.com

Modern and Advanced Synthetic Approaches to this compound

In recent years, synthetic organic chemistry has seen the development of more efficient, sustainable, and versatile methodologies. These modern approaches can be applied to the synthesis of this compound, offering potential advantages over classical methods in terms of reaction times, yields, and environmental impact.

Catalytic Methods in Heterocycle Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high selectivity and efficiency. For the synthesis of tetrazolo[1,5-a]pyridines, catalytic methods can be employed in several ways:

Catalyst-assisted Cyclization: The use of catalysts can facilitate the key cyclization step. For instance, a novel hexamethylenetetramine-based ionic liquid/MIL-101(Cr) metal-organic framework has been reported as a recyclable catalyst for the one-pot, three-component synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.gov While a different heterocyclic system, the principles of using a dual Brønsted/Lewis acid catalyst to activate the substrates could be applicable to the synthesis of tetrazolo[1,5-a]pyridines.

Catalytic Precursor Synthesis: Catalytic methods are also instrumental in the efficient synthesis of the necessary precursors. For example, palladium-catalyzed cross-coupling reactions can be used to introduce the methyl groups onto the pyridine ring.

A summary of some catalytic approaches for related heterocycles is provided below:

Reaction TypeCatalystAdvantagesReference
One-pot three-component synthesis of tetrazolo[1,5-a]pyrimidinesHMTA-BAIL@MIL-101(Cr)Recyclable, high yield, short reaction time nih.gov
Synthesis of 1- and 5-substituted 1H-tetrazolesChitosan supported magnetic ionic liquid nanoparticlesHeterogeneous, recyclable, green chemistry rsc.org

Microwave-Assisted Organic Synthesis of Fused Tetrazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. The application of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds.

The synthesis of fused tetrazoles can be expedited using microwave technology. For example, the cyclization of 2-azidopyridines to form the tetrazolo[1,5-a]pyridine ring can be accelerated under microwave irradiation. This technique can reduce reaction times from hours to minutes. The Bohlmann-Rahtz synthesis of pyridines, which involves a cyclodehydration step, has been shown to be significantly more efficient under microwave conditions. chemicalbook.com

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, or performing reactions under solvent-free conditions, is a key aspect of green chemistry. The synthesis of 2-aminopyrimidine (B69317) derivatives has been demonstrated under solvent-free conditions. epo.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. One-pot reactions and catalytic processes often exhibit high atom economy.

Use of Recyclable Catalysts: The development and use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a significant step towards greener synthesis. rsc.org

By integrating these modern approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Optimization and Scale-Up Strategies for this compound Production

Reagent Screening and Selection: In the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines, various sulfonyl and phosphoryl azides have been evaluated. organic-chemistry.orgscilit.com Among these, diphenyl phosphorazidate (DPPA) has been identified as the most convenient and effective reagent, consistently providing high yields. organic-chemistry.orgscilit.comorganic-chemistry.org This makes DPPA the reagent of choice for a scaled-up synthesis of this compound.

Reaction Condition Optimization: The reaction is typically conducted at elevated temperatures, with 120 °C being a common set point for the solvent-free reaction with DPPA. organic-chemistry.org The reaction time is generally 24 hours to ensure complete conversion. organic-chemistry.org For a scale-up process, it would be crucial to ensure uniform heating and efficient mixing to maintain consistent reaction kinetics throughout the larger volume. The reaction is performed under an inert atmosphere, such as nitrogen, to prevent side reactions. organic-chemistry.org

Scalability: The one-step conversion of pyridine N-oxides using DPPA has been demonstrated to be scalable. organic-chemistry.org A successful scale-up to a 10-gram scale has been reported for a representative tetrazolo[1,5-a]pyridine, achieving a high yield of 86%. organic-chemistry.org This indicates the robustness of the method for larger-scale production. When scaling up, factors such as heat transfer, reagent addition rates, and post-reaction purification would need to be carefully managed. Purification via chromatography, while suitable for lab-scale, may need to be replaced by more scalable techniques like crystallization or distillation for industrial production.

The following table outlines key parameters for the optimization and scale-up of this compound production.

Interactive Data Table: Optimization and Scale-Up Parameters

ParameterOptimized Condition/StrategyRationaleReference
Azide Reagent Diphenyl phosphorazidate (DPPA)Demonstrated high yields and convenience. organic-chemistry.orgorganic-chemistry.org
Reaction Temperature 120 °COptimal for the solvent-free reaction to proceed efficiently. organic-chemistry.org
Atmosphere Inert (e.g., Nitrogen)Prevents oxidation and other side reactions. organic-chemistry.org
Purification (Lab Scale) Column ChromatographyEffective for isolating the pure product. organic-chemistry.org
Purification (Scale-Up) Crystallization/DistillationMore practical and economical for larger quantities.General Chemical Engineering Principles
Demonstrated Scale Up to 10 g with high yieldConfirms the viability of the method for larger batches. organic-chemistry.org

Reactivity and Reaction Mechanisms of 6,8 Dimethyltetrazolo 1,5 a Pyridine

Nucleophilic Substitution Reactions on the Tetrazolo[1,5-a]pyridine (B153557) Core

Nucleophilic substitution reactions on the tetrazolo[1,5-a]pyridine system are heavily influenced by the electronic nature of substituents on the pyridine (B92270) ring.

Substitution Patterns at Nitrogen Atoms

Direct nucleophilic substitution at the nitrogen atoms of the tetrazole ring is generally not a facile process due to the aromaticity of the heterocyclic system. However, reactions involving the azide-tetrazole equilibrium can lead to products that appear to be the result of substitution at a nitrogen atom. This equilibrium is a key feature of the tetrazolo[1,5-a]pyridine system. researchgate.net

Substitution Patterns at Carbon Positions

The pyridine ring of the tetrazolo[1,5-a]pyridine core can undergo nucleophilic substitution, particularly when activated by electron-withdrawing substituents. For instance, studies on 6,8-dinitro researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines, which are electronically analogous to dinitrotetrazolo[1,5-a]pyridines, demonstrate that these compounds are highly electrophilic and react readily with C-nucleophiles. researchgate.netresearchgate.net These reactions proceed under mild, base-free conditions to afford stable 1,4-adducts, resulting from the dearomatization of the pyridine ring. researchgate.net

In the case of 6,8-Dimethyltetrazolo[1,5-a]pyridine, the electron-donating nature of the methyl groups is expected to decrease the electrophilicity of the pyridine ring, making it less susceptible to nucleophilic attack compared to its dinitro-substituted counterparts. However, strong nucleophiles might still react, and the substitution pattern would be influenced by both steric and electronic factors.

Table 1: Nucleophilic Addition to Substituted Triazolo[1,5-a]pyridines

Substrate (Analogous System)NucleophileProductYield (%)Reference
2-R-6,8-dinitro researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridinesIndoles1,5-dihydro researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine derivativesup to 96 researchgate.net
2-R-6,8-dinitro researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines1,3-Dicarbonyl compounds1,5-dihydro researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine derivativesup to 96 researchgate.net

Electrophilic Aromatic Substitution Reactions of the Fused System

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com However, the presence of activating groups can facilitate such reactions. In this compound, the two methyl groups are electron-donating and are expected to activate the pyridine ring towards EAS.

The directing effect of the substituents and the heterocyclic nitrogen would determine the position of substitution. The methyl groups at positions 6 and 8 would direct electrophiles to the C5 and C7 positions. The pyridine nitrogen deactivates the ortho (C5) and para (C7) positions to a lesser extent than the meta (C6, C8) positions. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions. Theoretical studies on the nitration of pyridine derivatives support that substitution is favored at positions not immediately adjacent to the nitrogen atom. rsc.org

Cycloaddition Reactions Involving the Tetrazolo[1,5-a]pyridine Moiety

A significant aspect of the reactivity of tetrazolo[1,5-a]pyridines is the valence tautomerism between the fused tetrazole ring and an azidopyridine form (2-azidopyridine). researchgate.net This equilibrium makes the molecule a potential participant in cycloaddition reactions characteristic of azides.

The azide-tetrazole equilibrium is influenced by factors such as substituents, solvent polarity, and temperature. researchgate.net For tetrazolo[1,5-a]pyrimidines, an analogous system, it has been demonstrated that they can react with terminal alkynes in a copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) to form 1,2,3-triazoles. beilstein-archives.org This confirms the presence of the azide (B81097) intermediate in solution. beilstein-archives.org

For this compound, it is expected to undergo similar [3+2] cycloaddition reactions with suitable dienophiles, such as alkynes and alkenes, via its 2-azido-3,5-dimethylpyridine tautomer. The electron-donating methyl groups may influence the position of the azide-tetrazole equilibrium.

Table 2: Cycloaddition Reactions of Tetrazolo[1,5-a]pyrimidine (B1219648) Analogs

SubstrateDienophileReaction TypeProductYield (%)Reference
Trifluoromethyltetrazolo[1,5-a]pyrimidinesTerminal acetylenesCuAACTrifluoromethylated triazolylpyrimidines84-98 researchgate.net

Condensation Reactions with Carbonyl Compounds

In the case of this compound, the methyl groups at C6 and C8 could potentially undergo condensation with carbonyl compounds, such as benzaldehyde, to form styryl derivatives. This reactivity would be analogous to the condensation reactions of picolines. The reaction would likely require a strong base to generate the nucleophilic carbanion.

Ring-Opening and Rearrangement Reactions of this compound

The tetrazolo[1,5-a]pyridine ring system is known to undergo ring-opening and rearrangement reactions, often initiated by photolysis or by reaction with nucleophiles.

A notable reaction is the photochemical ring expansion of 8-cyanotetrazolo[1,5-a]pyridine in the presence of amines to yield 1,3-diazepines. lookchemmall.com In the absence of light, strong nucleophilic amines can induce a rapid ring-opening of the tetrazole ring to form dienyltetrazoles. lookchemmall.com This reaction proceeds via an "Addition of Nucleophile – Ring Opening" (ANRORC) mechanism. nih.gov

The Dimroth rearrangement is another characteristic reaction of related N-heterocyclic systems, involving the isomerization of heterocycles through ring-opening and ring-closure sequences. nih.gov This rearrangement has been observed in researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-c]pyrimidines, which rearrange to the more stable researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidines. nih.gov While not directly reported for this compound, the potential for such rearrangements under thermal or acidic/basic conditions exists. The electron-donating methyl groups would likely influence the kinetics and thermodynamics of such processes.

Table 3: Ring-Opening and Rearrangement Reactions of Substituted Tetrazolo[1,5-a]pyridines

SubstrateReagent/ConditionReaction TypeProductReference
8-Cyanotetrazolo[1,5-a]pyridineDiisopropylamine, hνPhotochemical ring expansion1,3-Diazepine derivative lookchemmall.com
8-Cyanotetrazolo[1,5-a]pyridineDimethylamine, darkNucleophilic ring openingDienyltetrazole derivative lookchemmall.com

Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations into the transformations of This compound are not documented in the available scientific literature. While the transformations of the parent tetrazolo[1,5-a]pyridine and its derivatives with various other substituents have been studied, specific research focusing on the mechanistic pathways of the 6,8-dimethyl analog is absent.

Mechanistic studies typically involve a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and spectroscopic identification of intermediates, alongside computational modeling to map out the energy landscape of a reaction. These studies are crucial for understanding how the electronic and steric effects of substituents, in this case, the two methyl groups at the 6- and 8-positions, influence the reaction pathways.

For the broader class of tetrazolo[1,5-a]pyridines, mechanistic investigations have often centered on the initial ring-opening to the corresponding 2-azidopyridine (B1249355). The subsequent reactions, whether thermal, photochemical, or cycloadditions, are then considered from this azido (B1232118) intermediate. The influence of the 6,8-dimethyl substitution on the activation energy of this initial step, and on the stability and reactivity of the resulting 2-azido-3,5-dimethylpyridine, would be a key focus of any mechanistic investigation. However, no such studies specific to this compound have been found.

Without dedicated research, it is not possible to present scientifically validated information on the mechanistic investigations of this compound transformations.

Synthesis and Reactivity of 6,8 Dimethyltetrazolo 1,5 a Pyridine Derivatives and Analogs

Strategies for Functionalization of the Tetrazolo[1,5-a]pyridine (B153557) Core

Functionalization of the core 6,8-dimethyltetrazolo[1,5-a]pyridine structure can be achieved through several modern synthetic strategies. These methods either modify the pyridine (B92270) ring or leverage the unique chemistry of the fused tetrazole ring.

C-H Bond Functionalization: Direct C-H functionalization is a powerful tool for modifying heterocyclic systems. For the this compound core, deprotonation using strong bases followed by quenching with an electrophile can introduce substituents at specific positions. The electron-donating nature of the two methyl groups at positions 6 and 8 increases the electron density of the pyridine ring, influencing the acidity of the remaining C-H bonds at the C5 and C7 positions and thus directing the site of metalation.

Functionalization via Halogenated Intermediates: A versatile and widely used strategy involves the initial synthesis of a halogenated derivative, such as 5-bromo- or 7-bromo-6,8-dimethyltetrazolo[1,5-a]pyridine. These halogenated intermediates serve as key building blocks for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. For example, 8-bromotetrazolo[1,5-a]pyridine has been shown to be a useful precursor for a variety of derivatives organic-chemistry.org. This approach allows for the systematic modification of the molecule's structure.

Table 1: Cross-Coupling Reactions on Halogenated Tetrazolo[1,5-a]pyridines

Reaction TypeCatalyst/ReagentsFunctional Group IntroducedPotential Application
Suzuki CouplingPd catalyst, Boronic acid/esterAryl, Heteroaryl, AlkylExtension of conjugation, building complex scaffolds
Stille CouplingPd catalyst, OrganostannaneVinyl, Aryl, AlkynylIntroduction of unsaturated moieties
Heck CouplingPd catalyst, AlkeneAlkenylFormation of C-C double bonds
Buchwald-Hartwig AminationPd catalyst, AmineAmino (NR2)Introduction of nitrogen-based functional groups

Reactivity via Azide-Tetrazole Equilibrium: The tetrazolo[1,5-a]pyridine system exists in a temperature- and solvent-dependent equilibrium with its valence isomer, the corresponding 2-azidopyridine (B1249355). nih.gov This equilibrium opens up unique reactive pathways. The open-chain 2-azido form can undergo reactions characteristic of azides, most notably 1,3-dipolar cycloadditions. For instance, in the presence of alkynes and a copper catalyst ("click chemistry"), the molecule can react to form a triazole-substituted pyridine derivative, effectively functionalizing the core structure via the tetrazole ring itself. researchgate.netbeilstein-archives.org

Synthesis of Substituted this compound Derivatives

While specific literature on the synthesis of this compound is scarce, its synthesis can be projected from well-established methods for the parent tetrazolo[1,5-a]pyridine system. The key is the use of an appropriately substituted pyridine precursor.

From 2-Halo-3,5-dimethylpyridines: The most direct and common method for synthesizing the tetrazolo[1,5-a]pyridine ring system is the reaction of a 2-halopyridine with an azide (B81097) source. organic-chemistry.org To obtain the 6,8-dimethyl derivative, the starting material would be 2-chloro-3,5-dimethylpyridine (B1314111). The reaction with sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), often in a polar aprotic solvent like DMF, leads to an initial nucleophilic aromatic substitution, followed by intramolecular cyclization of the resulting 2-azido-3,5-dimethylpyridine to yield the fused bicyclic product.

From 3,5-Dimethylpyridine (B147111) N-oxide: An alternative route involves the treatment of a pyridine N-oxide with an activating agent and an azide source. organic-chemistry.org Starting with 3,5-dimethylpyridine N-oxide, reaction with an agent like tosyl chloride (TsCl) or diphenyl phosphorazidate (DPPA) in the presence of sodium azide would generate the target compound. organic-chemistry.org This method avoids the need to handle potentially unstable 2-azidopyridine intermediates directly.

Table 2: Proposed Synthetic Routes to this compound

Starting MaterialKey ReagentsGeneral ConditionsReaction Type
2-Chloro-3,5-dimethylpyridineSodium Azide (NaN₃)DMF, HeatNucleophilic Substitution/Cyclization
2-Bromo-3,5-dimethylpyridineTrimethylsilyl Azide (TMSN₃), TBAFAcetonitrile, HeatNucleophilic Substitution/Cyclization
3,5-Dimethylpyridine N-oxideTosyl Chloride, Sodium AzideToluene, HeatDeoxygenative Azidation/Cyclization
3,5-Dimethylpyridine N-oxideDiphenyl Phosphorazidate (DPPA)Pyridine, HeatDeoxygenative Azidation/Cyclization

Structure-Reactivity Relationships within this compound Derivative Series

Effect on Ring Electrophilicity: The two methyl groups increase the electron density of the pyridine ring. This has a significant deactivating effect on the ring's susceptibility to nucleophilic attack. This is in stark contrast to analogs bearing electron-withdrawing groups (EWGs), such as 6,8-dinitro nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine. The dinitro-substituted system is highly electrophilic and readily reacts with C-nucleophiles under mild, base-free conditions to form stable adducts. researchgate.net Conversely, the 6,8-dimethyl derivative would be expected to be much less reactive towards nucleophiles. However, the increased electron density should activate the pyridine ring towards electrophilic aromatic substitution (e.g., nitration, halogenation), with the methyl groups directing incoming electrophiles to the C5 and C7 positions.

Influence on Azide-Tetrazole Equilibrium: The position of the azide-tetrazole equilibrium is also sensitive to substituent effects. Studies on related tetrazolo[1,5-a]pyrimidines have shown that electron-withdrawing groups can favor the open-chain azide form, whereas electron-donating groups tend to stabilize the fused tetrazole ring. nih.gov Therefore, in this compound, the equilibrium is expected to lie strongly in favor of the bicyclic tetrazole form, reducing its propensity to engage in reactions characteristic of azides unless under forcing conditions that shift the equilibrium.

Table 3: Comparative Reactivity Based on Substituent Effects

DerivativeSubstituent TypeReactivity towards NucleophilesReactivity towards ElectrophilesFavored Form in Equilibrium
6,8-Dinitrotetrazolo[1,5-a]pyridineElectron-Withdrawing (NO₂)HighLowAzide form may be more accessible
Tetrazolo[1,5-a]pyridine (Unsubstituted)NeutralModerateModerateEquilibrium dependent on conditions
This compoundElectron-Donating (CH₃)LowHighTetrazole form strongly favored

Regioselectivity and Stereoselectivity in Derivative Synthesis

Regioselectivity: Regioselectivity is a critical consideration both in the initial synthesis of the heterocyclic core and in its subsequent functionalization.

In Ring Formation: The synthesis of the tetrazolo[1,5-a]pyridine ring system from a 2-substituted pyridine is inherently regioselective. The fusion of the tetrazole ring can only occur across the N1-C2 bond of the pyridine ring. Therefore, starting with 2-chloro-3,5-dimethylpyridine unambiguously yields the 6,8-dimethyl isomer. This avoids the formation of regioisomeric mixtures, which can be a significant challenge in the synthesis of other fused heterocycles like pyrazolo[1,5-a]pyridines when starting from asymmetric N-aminopyridinium salts. sci-hub.se

In Subsequent Functionalization: During the functionalization of the pre-formed this compound ring, the two existing methyl groups serve as directing groups. For electrophilic substitution reactions, the methyl groups will direct incoming electrophiles primarily to the C7 position, and to a lesser extent, the C5 position. The precise outcome would depend on the steric hindrance and the specific electrophile used.

Stereoselectivity: For the synthesis of the planar, achiral this compound core, stereoselectivity is not a factor. Stereochemical considerations would only become relevant if a substituent bearing a chiral center is introduced, or if a reaction creates a new stereocenter on a side chain attached to the heterocyclic core. In such cases, the use of chiral catalysts or reagents would be necessary to control the stereochemical outcome of the reaction.

Spectroscopic and Structural Elucidation of 6,8 Dimethyltetrazolo 1,5 a Pyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule like 6,8-Dimethyltetrazolo[1,5-a]pyridine, one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed to assign every proton and carbon signal and to confirm the connectivity between atoms.

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional techniques are essential for assembling the molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.

COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a correlation between the H-5 and H-7 protons, confirming their adjacent relationship on the pyridine (B92270) ring.

HSQC (¹H-¹³C One-Bond Correlation): This experiment maps each proton signal to the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals that have attached protons. The signals for the C-5, C-7, and the two methyl groups would be clearly identified with this technique.

HMBC (¹H-¹³C Long-Range Correlation): HMBC detects correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For instance, the protons of the 8-methyl group would show a correlation to the C-7 and C-8a carbons, while the H-7 proton would show correlations to C-8, C-8a, and C-5, confirming the fusion of the rings and the position of the substituents. nih.gov

The following table illustrates the expected, hypothetical NMR data for this compound based on analysis of the parent scaffold and related substituted pyridines.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
5~7.8-8.0~130-135C-7, C-8a
6-CH₃~2.4-2.6~18-22C-5, C-6, C-7
7~7.0-7.2~115-120C-5, C-8, C-8a
8-CH₃~2.7-2.9~20-25C-7, C-8, C-8a
Quaternary Carbons
6-~145-150H-5, H-7, 6-CH₃
8-~140-145H-7, 8-CH₃
8a-~150-155H-5, H-7, 8-CH₃

Note: Data is illustrative and based on theoretical predictions and analysis of analogous structures.

While solution-state NMR is standard for structural elucidation, solid-state NMR (ssNMR) offers unique insights, particularly for differentiating isomers and understanding the structure in the crystalline phase. For nitrogen-rich heterocycles, distinguishing between isomers can be challenging using only ¹H and ¹³C NMR data, as the location of nitrogen atoms may not significantly alter proton or carbon chemical shifts or their coupling networks. acs.orgacs.org

A powerful ssNMR technique is the ¹³C{¹⁴N} Rotational-Echo Saturation-Pulse Double-Resonance (RESPDOR) experiment. iastate.edu This method functions as an "attached nitrogen test," identifying carbon atoms that are directly bonded to nitrogen. nih.govresearchgate.net Since ¹⁴N is a quadrupolar nucleus (spin I = 1) and is 99.6% abundant, it can be readily probed in the solid state. iastate.edu

In the case of this compound, a ¹⁴N-filtered ¹³C ssNMR spectrum would show signals only for those carbons directly bonded to a nitrogen atom. This would include C-5 and the fused C-8a, providing definitive evidence of the ring system's connectivity and distinguishing it from other potential isomers where the nitrogen atoms are arranged differently. acs.orgnih.govresearchgate.net This technique is invaluable for confirming the structure of complex heterocyclic systems relevant to pharmaceuticals and natural products. iastate.edu

Mass Spectrometry (MS) Analysis

Mass spectrometry provides two critical pieces of information for structural elucidation: the precise molecular weight and the fragmentation pattern, which offers clues about the molecule's substructures.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₈H₈N₄. HRMS can distinguish this composition from other formulas that might have a similar nominal mass.

PropertyValue
Molecular Formula C₈H₈N₄
Monoisotopic Mass (Calculated) 160.0749 Da
Expected HRMS [M+H]⁺ Ion 161.0822 Da

Note: The calculated mass is for the most abundant isotopes (¹²C, ¹H, ¹⁴N).

Observing an ion with an m/z value matching the calculated exact mass for the protonated molecule ([M+H]⁺) provides strong evidence for the assigned elemental composition. mdpi.com

In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a fingerprint that can be used to deduce the original structure. The tetrazolo[1,5-a]pyridine (B153557) ring system has a predictable fragmentation pathway. The most characteristic fragmentation for a tetrazole ring is the loss of a molecule of nitrogen (N₂), which is a stable, neutral species.

A plausible fragmentation pathway for this compound would begin with the loss of N₂ (28.0061 Da) from the molecular ion.

IonProposed StructureCalculated m/z
[M]⁺This compound160.07
[M - N₂]⁺2-azido-3,5-dimethylpyridine radical cation132.07
[M - N₂ - HCN]⁺105.06
[M - N₂ - CH₃]⁺117.06

Note: Fragmentation data is illustrative and based on established principles for tetrazole and pyridine compounds.

The observation of a prominent neutral loss of 28 Da from the molecular ion is a strong indicator of the presence of the tetrazole moiety. Subsequent fragmentations would involve the breakdown of the remaining dimethylpyridine structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups and structural motifs absorb IR radiation or scatter Raman light at characteristic frequencies. These techniques are complementary and are used to confirm the presence of key structural features.

For this compound, vibrational spectroscopy can confirm the presence of the aromatic-like pyridine ring, the tetrazole ring, and the C-H bonds of the methyl and aromatic groups.

Aromatic Ring Vibrations: The C-H stretching vibrations of the protons on the pyridine ring typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region. mdpi.com

Tetrazole Ring Vibrations: The tetrazole ring has specific vibrational modes, including N=N and N-N stretching, which are expected in the 1300-1100 cm⁻¹ range.

Methyl Group Vibrations: The aliphatic C-H stretching of the two methyl groups would be observed in the 2900-3000 cm⁻¹ region, while their bending vibrations appear around 1450 cm⁻¹ and 1375 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3050 - 3150IR, Raman
Aliphatic C-H Stretch (CH₃)2900 - 3000IR, Raman
Ring C=C and C=N Stretch1400 - 1620IR, Raman
CH₃ Bending1375 - 1460IR
Tetrazole Ring (N=N, N-N) Stretch1100 - 1300IR, Raman
Aromatic C-H Out-of-Plane Bend750 - 900IR

Note: Data is illustrative and based on typical frequency ranges for the specified functional groups. mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure, substitution pattern, and solvent polarity.

It is anticipated that the UV-Vis spectrum of this compound in a non-polar solvent would display absorption bands characteristic of the fused aromatic system. The introduction of the two methyl groups at the 6- and 8-positions is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted tetrazolo[1,5-a]pyridine core, due to the electron-donating inductive effect of the methyl groups.

A hypothetical dataset for the UV-Vis absorption of this compound in a common organic solvent like ethanol (B145695) is presented below for illustrative purposes.

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
Ethanol~240~15,000π → π
Ethanol~290~8,000π → π
Ethanol~330~4,000n → π*

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

Single Crystal X-ray Diffraction Studies

To date, a specific single crystal X-ray diffraction study for this compound has not been reported in the accessible literature. However, crystallographic data for other substituted tetrazolo[1,5-a]pyrimidine (B1219648) derivatives have been published, demonstrating the feasibility of obtaining high-quality crystals for this class of compounds. beilstein-archives.org For instance, the crystal structure of a related trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidine derivative was determined, providing unambiguous confirmation of its molecular structure. beilstein-archives.org

A single crystal X-ray diffraction analysis of this compound would be expected to reveal a planar or near-planar fused ring system. The analysis would provide precise measurements of the C-C, C-N, and N-N bond lengths and the internal angles of the pyridine and tetrazole rings. This data would be invaluable for validating theoretical models and understanding the electronic distribution within the molecule.

Below is a table illustrating the type of crystallographic data that would be obtained from such a study.

Parameter Hypothetical Value for this compound
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~9.0
β (°)~105
Volume (ų)~880
Z4

Powder X-ray Diffraction for Polymorph Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials, including the identification of different polymorphic forms. Polymorphs are different crystalline arrangements of the same chemical compound, which can exhibit distinct physical properties.

No powder X-ray diffraction data for this compound is currently available. A PXRD analysis would be instrumental in identifying the bulk crystalline phase of a synthesized sample and for screening for the existence of polymorphs under different crystallization conditions. Each polymorph would produce a unique diffraction pattern, characterized by a specific set of peak positions (2θ) and intensities. This information is critical in pharmaceutical and materials science applications where crystalline form can impact performance.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Analysis (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

The parent compound, this compound, is achiral and therefore would not exhibit a VCD or ECD signal. However, if a chiral center were introduced into a derivative, for example, by the addition of a chiral substituent, these techniques would be invaluable for determining the absolute configuration of the stereocenters.

Currently, there are no reports in the literature describing the synthesis or chiroptical analysis of chiral derivatives of this compound. Should such a derivative be synthesized, a combined experimental and theoretical approach, using Density Functional Theory (DFT) calculations to predict the VCD and ECD spectra for different stereoisomers, would be the standard method for assigning the absolute configuration.

Theoretical and Computational Chemistry Studies of 6,8 Dimethyltetrazolo 1,5 a Pyridine

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, offering insights into their structural flexibility and intermolecular interactions at an atomic level. researchgate.net For 6,8-Dimethyltetrazolo[1,5-a]pyridine, MD simulations can elucidate its dynamic behavior, which is crucial for understanding its physical properties and potential interactions with other chemical or biological systems.

The process begins with the creation of a system, where the this compound molecule is placed in a simulation box, typically filled with a solvent like water to mimic physiological conditions. u-tokyo.ac.jp The interactions between all atoms are described by a force field, a set of parameterized, analytical functions that calculate the potential energy of the system as a function of atomic coordinates. temple.edu By solving Newton's equations of motion iteratively, the simulation tracks the trajectory of each atom over time, typically on the scale of nanoseconds to microseconds. researchgate.nettemple.edu

Conformational Analysis:

The fused ring system of tetrazolo[1,5-a]pyridine (B153557) is largely planar, but the methyl groups at positions 6 and 8 introduce degrees of rotational freedom. MD simulations can explore the accessible conformational landscape by sampling various orientations of these methyl groups. nih.gov By running simulations, often at elevated temperatures to accelerate conformational transitions, researchers can identify the most stable and frequently occurring conformations. nih.gov Analysis of the simulation trajectory allows for the characterization of the conformational populations based on key dihedral angles and the calculation of the relative free energies of different conformers. github.io This information is vital for understanding how the molecule's shape influences its reactivity and interactions.

Illustrative Conformational Analysis Data for this compound

This table represents hypothetical data that could be generated from an MD simulation study.

ConformerKey Dihedral Angle (°) (C7-C8-CH3)Potential Energy (kcal/mol)Population (%)
A600.0075.2
B1801.5020.1
C-601.654.7

Interaction Analysis:

MD simulations are also instrumental in studying how this compound interacts with its environment, such as a solvent, a surface, or a protein's active site. nih.govnih.gov By analyzing the trajectories, one can identify and quantify non-covalent interactions like hydrogen bonds, van der Waals forces, and π–π stacking. nih.gov For instance, in a simulated aqueous environment, the analysis would reveal the hydration shell around the molecule and the specific interactions between the nitrogen atoms of the tetrazole ring and water molecules. If studying its potential as a corrosion inhibitor, MD simulations can model the adsorption of the molecule onto a metal surface, revealing the preferred orientation and calculating the interaction energy, which indicates the strength of adsorption. nih.gov These simulations provide a dynamic picture of the binding process that is often inaccessible through experimental means alone. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches used to predict the chemical or biological activity of compounds based on their molecular structures. industrialchemistryconsulting.comwikipedia.org For this compound, QSAR methodologies can be employed to develop models that predict its chemical reactivity, such as its susceptibility to electrophilic or nucleophilic attack, or its rate constant in a specific reaction.

The fundamental principle of QSAR is that the structure of a molecule dictates its properties and activities. fiveable.me The QSAR modeling process involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally measured reactivity data is compiled. For this case, it would include this compound and other substituted tetrazolo[1,5-a]pyridines.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. researchgate.net These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO). These are critical for modeling reactions governed by electrostatic interactions or orbital control.

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters that describe their size.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which is important for reactions in multiphase systems. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors (independent variables) with the observed chemical reactivity (dependent variable). tandfonline.comrsc.org The goal is to find the best combination of descriptors that accurately predicts the reactivity.

Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's creation. mdpi.com A statistically robust model can then be used to predict the reactivity of new, untested compounds. wikipedia.org

For this compound, a QSAR study on its reactivity might reveal that the electron-donating nature of the two methyl groups significantly influences the electron density on the heterocyclic ring system, thereby affecting its reactivity towards electrophiles. The model could quantify this effect and allow for the prediction of reactivity for other derivatives with different substituents.

Illustrative QSAR Model for Predicting Reactivity of Substituted Tetrazolo[1,5-a]pyridines

This table represents a hypothetical QSAR model. Reactivity is represented as log(k), where k is a reaction rate constant.

CompoundSubstituent (R)HOMO Energy (eV)Molecular Volume (ų)Experimental log(k)Predicted log(k)
1H-8.50105.2-2.10-2.05
26-CH3-8.35120.5-1.85-1.88
38-CH3-8.33120.5-1.82-1.84
46,8-Dimethyl-8.20135.8-1.60-1.62
57-Cl-8.75115.0-2.55-2.51

QSAR Equation Example: log(k) = 1.5 * HOMO_Energy + 0.02 * Molecular_Volume - 10.5

Applications of 6,8 Dimethyltetrazolo 1,5 a Pyridine in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Complex Organic Molecule Construction

The tetrazolo[1,5-a]pyridine (B153557) scaffold is a valuable intermediate in organic synthesis due to its inherent reactivity and the possibility of diverse functionalization. The parent tetrazolo[1,5-a]pyridine system can be synthesized through various methods, including the reaction of 2-halopyridines with an azide (B81097) source. organic-chemistry.org For instance, 2-halopyridines react with trimethylsilyl (B98337) azide in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) to yield tetrazolo[1,5-a]pyridines. organic-chemistry.org Another approach involves the treatment of pyridine (B92270) N-oxides with sulfonyl or phosphoryl azides. organic-chemistry.org Specifically, diphenyl phosphorazidate (DPPA) has been shown to be a convenient reagent for converting pyridine N-oxides to tetrazolo[1,5-a]pyridines in good yields. organic-chemistry.org

The presence of the dimethyl substituents in 6,8-Dimethyltetrazolo[1,5-a]pyridine influences its reactivity and provides specific points for further chemical modification. While specific synthetic applications of the 6,8-dimethyl derivative are not extensively documented, the reactivity of the broader class of tetrazolo[1,5-a]pyridines suggests its potential. For example, the tetrazole ring can undergo ring-opening reactions to form reactive intermediates. Under certain conditions, tetrazolo[1,5-a]pyrimidines, which are structurally similar, exist in equilibrium with their 2-azidopyrimidine (B1655621) isomers. beilstein-archives.org This equilibrium opens up pathways for reactions such as "click chemistry," where the azide functionality can react with alkynes to form triazoles. beilstein-archives.org

Furthermore, the pyridine ring of the tetrazolo[1,5-a]pyridine system can be subjected to various transformations. For instance, hydrogenation of the related tetrazolo[1,5-a]pyrimidine (B1219648) system using a palladium on carbon (Pd/C) catalyst can lead to the reduction of the heterocyclic core. beilstein-archives.org This reactivity highlights the potential of this compound as a versatile scaffold for generating a library of complex organic molecules with potential applications in medicinal chemistry and materials science. The synthesis of related dinitro-substituted triazolo[1,5-a]pyridines has also been reported, indicating the feasibility of introducing a range of functional groups onto this heterocyclic system. bohrium.comresearchgate.net

Applications in Ligand Design for Coordination Chemistry

The nitrogen-rich structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Pyridine and its derivatives are well-known for their ability to coordinate with a wide variety of transition metals, forming stable complexes with diverse geometries and electronic properties. researchgate.netwikipedia.org The lone pair of electrons on the nitrogen atom of the pyridine ring can be donated to a metal center, forming a coordinate bond.

While specific studies on the coordination chemistry of this compound are limited, the behavior of related pyridine-based ligands provides valuable insights. The steric and electronic properties of the ligand play a crucial role in determining the structure and reactivity of the resulting metal complex. The methyl groups at the 6- and 8-positions of the tetrazolo[1,5-a]pyridine ring would influence the steric environment around the coordinating nitrogen atom, potentially leading to the formation of complexes with specific geometries and selectivities.

The tetrazole moiety can also participate in metal coordination, potentially allowing this compound to act as a bidentate or bridging ligand, leading to the formation of polynuclear complexes or coordination polymers. The ability of pyridine-based ligands to stabilize various oxidation states of metal ions is another important aspect of their coordination chemistry.

Table 1: Examples of Coordination Complexes with Pyridine-based Ligands

LigandMetal IonComplex FormulaGeometryReference
PyridineRh(I)cis-[Rh(CO)₂(amine)₂]⁺Square Planar researchgate.net
PyridineVarious[MCl₂(py)₄]ⁿ⁺Octahedral (trans) wikipedia.org
2,2'-BipyridineRu(II)[RuCl₂(bipy)₂]Octahedral (cis) wikipedia.org

This table presents examples of coordination complexes with related pyridine-containing ligands to illustrate the potential of this compound in this field.

Use in Catalyst Development (e.g., Organocatalysis, Transition Metal Catalysis)

The coordination complexes formed with this compound have potential applications in catalysis. Transition metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. The electronic properties of the ligand can be fine-tuned by introducing substituents, which in turn influences the catalytic activity and selectivity of the metal center.

For instance, rhodium(I) complexes with methyl-substituted pyridine ligands have been investigated for the catalytic reduction of nitrobenzene. researchgate.net The nature of the amine ligand coordinated to the rhodium center was found to affect the amount of product formed. researchgate.net This suggests that complexes of this compound could exhibit interesting catalytic properties in similar reduction reactions or other transformations such as hydrogenations, cross-coupling reactions, and polymerizations.

In the realm of organocatalysis, the basic nitrogen atom of the pyridine ring in this compound could potentially act as a Brønsted or Lewis base catalyst in certain reactions. While direct evidence for its use in organocatalysis is not yet available, the broader field of pyridine-based organocatalysis is well-established.

Precursors for Advanced Organic Materials (e.g., optoelectronic, polymeric materials)

The unique electronic structure of this compound, characterized by its aromaticity and the presence of multiple nitrogen atoms, makes it a promising precursor for the development of advanced organic materials. The extended π-system of the fused rings suggests potential applications in optoelectronic devices, where materials with specific light absorption and emission properties are required.

While the specific optoelectronic properties of this compound have not been extensively studied, related nitrogen-containing heterocyclic compounds are known to exhibit interesting photophysical characteristics. The introduction of different substituents onto the tetrazolo[1,5-a]pyridine core could be a strategy to tune its electronic and optical properties for specific applications, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, this compound could be incorporated into polymeric structures to create materials with enhanced thermal stability, specific conductivity, or other desirable properties. The bifunctional nature of the molecule, with potential reaction sites on both the pyridine and tetrazole rings, could allow for its use as a monomer or a cross-linking agent in polymerization reactions.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding (if appropriate functional groups are introduced), π-π stacking, and metal coordination, makes it a potential building block for the construction of supramolecular assemblies.

These assemblies can take the form of discrete molecular cages, extended networks, or other complex architectures. The formation of such structures is driven by the specific recognition and binding between complementary molecular components, a concept known as host-guest chemistry. rsc.org While there are no specific reports on the use of this compound in host-guest systems, its planar aromatic structure and potential for functionalization suggest that it could be designed to act as a host for specific guest molecules or as a guest within a larger host cavity. The development of such systems could lead to applications in areas like molecular sensing, drug delivery, and catalysis.

Q & A

How can the equilibrium between tetrazole and azide forms of 6,8-Dimethyltetrazolo[1,5-a]pyridine be characterized in solution?

Basic Research Focus:
The compound exists as an equilibrium mixture of tetrazole and azide forms in solution. To study this, variable-temperature NMR spectroscopy is critical. For example, monitoring the 1H^1H-NMR chemical shifts of the pyridine protons at different temperatures (e.g., 25°C to −40°C) reveals distinct signals for the tetrazole (T) and azide (A) forms. Integration of these peaks provides the equilibrium ratio (e.g., 3T:3A at room temperature) . Additionally, UV-Vis spectroscopy can track absorbance changes during tautomerization, while DFT calculations (e.g., B3LYP/6-31G*) predict energy differences between tautomers .

What synthetic methodologies are effective for introducing methyl groups at positions 6 and 8 of the tetrazolo[1,5-a]pyridine scaffold?

Basic Synthetic Strategy:
Methyl groups are introduced via direct alkylation or cyclization of pre-functionalized intermediates . For example:

  • Stepwise alkylation : React 6,8-dichlorotetrazolo[1,5-a]pyridine with methyl Grignard reagents (e.g., CH3_3MgBr) under anhydrous conditions. Protect reactive sites (e.g., tetrazole NH) with Boc groups to prevent side reactions .
  • One-pot synthesis : Use 2-azido-3,5-dimethylpyridine in a thermal cyclization reaction with trimethyl orthoformate to form the tetrazole ring. Confirm regioselectivity via 13C^{13}\text{C}-NMR and X-ray crystallography .

How do substituents influence the stability and reactivity of tetrazolo[1,5-a]pyridine derivatives?

Advanced Mechanistic Insight:

  • Electron-withdrawing groups (e.g., NO2_2 at positions 4 and 6) increase thermal instability due to enhanced ring strain, as seen in the explosive decomposition of 4,6-dinitro derivatives .
  • Methyl groups (positions 6 and 8) stabilize the tetrazole form by sterically hindering azide formation. Kinetic studies (e.g., half-life measurements in DMSO-d6_6) show a 10-fold slower tautomerization rate compared to unsubstituted analogs .
  • Halogen substituents (e.g., Cl at position 3) enable nucleophilic substitution reactions with amines, forming formamidines (confirmed by IR spectroscopy: C=N stretch at 1640–1680 cm1^{-1}) .

What safety precautions are necessary when handling nitro-substituted tetrazolo[1,5-a]pyridines?

Advanced Safety Protocol:

  • Storage : Keep nitro derivatives (e.g., 4,6-dinitrotetrazolo[1,5-a]pyridine) in flame-sealed ampules under argon at −20°C to prevent auto-ignition .
  • Handling : Use explosion-proof equipment (e.g., Teflon-coated stir bars) and avoid friction or shock. Conduct small-scale reactions (<100 mg) in fume hoods with blast shields.
  • Waste disposal : Neutralize residues with aqueous NaHCO3_3 before incineration by licensed hazardous waste facilities .

How can computational methods predict the tautomeric equilibrium of this compound?

Advanced Computational Approach:

  • DFT calculations (e.g., Gaussian 16 with M06-2X/cc-pVTZ) model the energy difference between tetrazole and azide forms. Compare Gibbs free energy (ΔG) at 298 K to experimental NMR data .
  • Molecular dynamics simulations (e.g., AMBER) in explicit solvent (e.g., DMSO) reveal solvent effects on tautomerization rates. Solvent polarity correlates with azide population (higher in polar aprotic solvents) .

What are the challenges in achieving regioselective functionalization of the tetrazolo[1,5-a]pyridine core?

Advanced Synthetic Challenge:

  • Competing reaction pathways : Electrophilic substitution at position 7 vs. ring-opening reactions. Use directing groups (e.g., pyridyl N-oxide) to bias reactivity. For example, Pd-catalyzed C–H arylation at position 7 achieves >90% regioselectivity (confirmed by HPLC) .
  • Steric hindrance : Methyl groups at positions 6 and 8 block functionalization at adjacent sites. Employ bulky catalysts (e.g., RuPhos-Pd) to access position 2 selectively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.